molecular formula C33H45N7O6S B14431899 Dansyl-phenylalanyl-leucyl-arginine CAS No. 82543-28-0

Dansyl-phenylalanyl-leucyl-arginine

Cat. No.: B14431899
CAS No.: 82543-28-0
M. Wt: 667.8 g/mol
InChI Key: CZFHMSJYSYEZBZ-QKDODKLFSA-N
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Description

Dansyl-phenylalanyl-leucyl-arginine is a synthetic peptide derivative that combines the dansyl group with the amino acids phenylalanine, leucine, and arginine. The dansyl group, derived from dansyl chloride, is a fluorescent moiety that is often used in biochemical assays to label and detect proteins and peptides. This compound is particularly useful in studying enzyme activities and protein interactions due to its fluorescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-phenylalanyl-leucyl-arginine typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (leucine and phenylalanine) are added sequentially through peptide bond formation using coupling reagents such as HBTU or DIC. The dansyl group is introduced by reacting the N-terminal amino group of the peptide with dansyl chloride in the presence of a base like sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Dansyl-phenylalanyl-leucyl-arginine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dansyl-phenylalanyl-leucyl-arginine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dansyl-phenylalanyl-leucyl-arginine involves its interaction with specific enzymes, such as proteases. The fluorescent dansyl group allows for the detection of enzyme activity by emitting fluorescence upon cleavage of the peptide bond. This property makes it a valuable tool for monitoring enzymatic reactions in real-time .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dansyl-phenylalanyl-leucyl-arginine is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteases. Its combination of hydrophobic (phenylalanine, leucine) and basic (arginine) amino acids provides distinct interaction properties with enzymes and proteins, enhancing its utility in various biochemical assays .

Properties

CAS No.

82543-28-0

Molecular Formula

C33H45N7O6S

Molecular Weight

667.8 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid

InChI

InChI=1S/C33H45N7O6S/c1-21(2)19-26(30(41)37-25(32(43)44)15-10-18-36-33(34)35)38-31(42)27(20-22-11-6-5-7-12-22)39-47(45,46)29-17-9-13-23-24(29)14-8-16-28(23)40(3)4/h5-9,11-14,16-17,21,25-27,39H,10,15,18-20H2,1-4H3,(H,37,41)(H,38,42)(H,43,44)(H4,34,35,36)/t25-,26-,27-/m0/s1

InChI Key

CZFHMSJYSYEZBZ-QKDODKLFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C

Origin of Product

United States

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